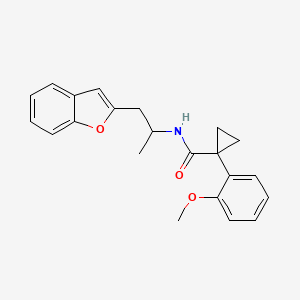

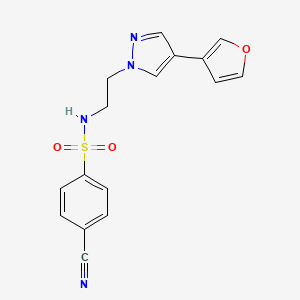

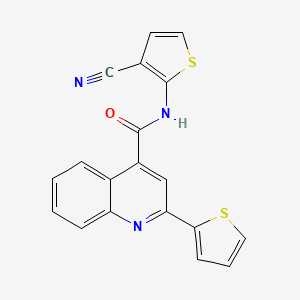

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives with a piperidine moiety is described in the first paper. The process involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to produce the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles, specifically N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to the formation of a new series of N-substituted acetamide derivatives. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of related acetamide compounds. It describes the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, which has a linearly extended conformation with an interplanar angle between the two amide groups of 157.3 degrees. The replacement of the methoxyamino hydrogen atom with a methyl group results in a slightly more bent chain, as seen in 2-acetamido-N-benzyl-2-[methoxy(methyl)amino]acetamide, with an interplanar angle of 126.4 degrees. This modification also leads to positional/thermal disorder in the methoxy(methyl)amino group. Both structures exhibit classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, contributing to the formation of planar hydrophilic and hydrophobic areas within the crystal structures .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide, the synthesis paper implies that the compounds synthesized may undergo reactions typical for acetamides, such as nucleophilic substitution at the acyl carbon or reactions at the nitrogen atom due to the presence of electrophiles.

Physical and Chemical Properties Analysis

The papers do not provide specific physical and chemical properties of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide. However, the structural analysis in paper suggests that similar compounds exhibit specific conformational characteristics and hydrogen bonding patterns that could influence their physical properties, such as solubility and melting points, as well as their chemical reactivity.

Biological Activity

The first paper reports that the synthesized N-substituted acetamide derivatives were evaluated for their biological activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds showed promising activity against the first two enzymes, while some remained inactive against lipoxygenase enzymes . This suggests potential applications in the treatment of conditions related to these enzymes, such as Alzheimer's disease or inflammatory diseases.

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

Compounds synthesized through methods involving components like piperidin-4-yl and acetamide groups have been evaluated for their enzyme inhibitory activities. For instance, compounds synthesized through microwave-assisted protocols have been assessed for their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk et al., 2018). Such research highlights the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysregulation.

Agricultural and Pest Control Applications

The synthesis and testing of pyridine derivatives against agricultural pests demonstrate another application. Pyridine derivatives, similar in some aspects of structure to the compound , have shown significant insecticidal activities. For example, certain synthesized pyridine compounds exhibited potent aphidicidal activities, suggesting their use in pest management strategies (Bakhite et al., 2014).

properties

IUPAC Name |

2-methoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-22-11-14(20)18-10-12-5-8-19(9-6-12)16(21)13-4-3-7-17-15(13)23-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIGEYRTFEINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)